molecular formula C11H9BrO3 B1421225 Ethyl 7-bromobenzofuran-2-carboxylate CAS No. 1033201-65-8

Ethyl 7-bromobenzofuran-2-carboxylate

Cat. No.: B1421225
CAS No.: 1033201-65-8
M. Wt: 269.09 g/mol
InChI Key: PHNYOGFMKPEKDS-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzofuran-2-carboxylate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-bromobenzofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of benzofuran followed by esterification. For instance, 2-hydroxy-5-nitrobenzaldehyde can be treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be brominated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in transesterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as N-methyl pyrrolidine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzofuran derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols .

Scientific Research Applications

Ethyl 7-bromobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 7-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

ethyl 7-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNYOGFMKPEKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674484
Record name Ethyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-65-8
Record name Ethyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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